2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium
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Overview
Description
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium is a complex organic compound that features both indole and quinoline moieties The indole structure is a significant heterocyclic system found in many natural products and drugs, while the quinoline structure is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethylamine Group: The 5-methoxyindole is then reacted with ethylamine to form the 2-(5-methoxy-1H-indol-3-yl)ethylamine intermediate.
Quinoline Formation: The final step involves the reaction of the intermediate with a quinoline derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced indole or quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
- 2-(3-(hydroxyimino)methyl)-1H-indole derivatives
Uniqueness
Its specific substitution pattern also allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H22N3O+ |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylquinolin-1-ium-2-amine |
InChI |
InChI=1S/C21H21N3O/c1-24-20-6-4-3-5-15(20)7-10-21(24)22-12-11-16-14-23-19-9-8-17(25-2)13-18(16)19/h3-10,13-14,23H,11-12H2,1-2H3/p+1 |
InChI Key |
BRFIKKPSFCVDQW-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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